1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid

Physical organic chemistry Medicinal chemistry SAR Amide coupling reactivity

1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid (CAS 607354-69-8) is a para-trifluoromethylphenyl-substituted piperidine-4-carboxylic acid building block with molecular formula C₁₃H₁₄F₃NO₂ and molecular weight 273.25 g·mol⁻¹. It belongs to the 4-arylpiperidine carboxylic acid class, serving as a key intermediate in medicinal chemistry for constructing kinase inhibitors, GPCR-targeted agents, and protease-directed molecules.

Molecular Formula C13H14F3NO2
Molecular Weight 273.25 g/mol
CAS No. 607354-69-8
Cat. No. B1312002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid
CAS607354-69-8
Molecular FormulaC13H14F3NO2
Molecular Weight273.25 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C13H14F3NO2/c14-13(15,16)10-1-3-11(4-2-10)17-7-5-9(6-8-17)12(18)19/h1-4,9H,5-8H2,(H,18,19)
InChIKeyCZYGUSOIAORVRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid (CAS 607354-69-8): Compound Class and Procurement Context


1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid (CAS 607354-69-8) is a para-trifluoromethylphenyl-substituted piperidine-4-carboxylic acid building block with molecular formula C₁₃H₁₄F₃NO₂ and molecular weight 273.25 g·mol⁻¹ [1]. It belongs to the 4-arylpiperidine carboxylic acid class, serving as a key intermediate in medicinal chemistry for constructing kinase inhibitors, GPCR-targeted agents, and protease-directed molecules . The compound combines a piperidine nitrogen (amenable to further N-alkylation or N-arylation), a carboxylic acid handle at the 4-position (available for amide coupling or esterification), and a 4-trifluoromethylphenyl group that imparts distinctive electronic and lipophilic properties relative to non-fluorinated or mono-fluorinated congeners .

Why In-Class Piperidine-4-Carboxylic Acid Building Blocks Cannot Substitute 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid


Within the 4-arylpiperidine-4-carboxylic acid class, the electronic character of the aryl substituent dictates both the reactivity at the carboxylic acid group and the downstream pharmacological properties of derived amides or esters. The para-trifluoromethyl substituent exerts a Hammett σₚ value of +0.54, which is approximately 8.7-fold greater than para-fluoro (σₚ = +0.062) and 2.4-fold greater than para-chloro (σₚ = +0.227) [1]. This pronounced electron-withdrawing effect lowers the pKₐ of the carboxylic acid and accelerates nucleophilic acyl substitution kinetics compared to the 4-fluoro or 4-methyl analogs, directly affecting coupling efficiency and yield reproducibility in library synthesis [2]. Furthermore, the regioisomeric position of the trifluoromethyl group on the phenyl ring (para vs. ortho or meta) alters molecular geometry, dipole moment, and steric accessibility around the piperidine nitrogen, such that ortho-substituted analogs (e.g., CAS 1059536-47-8, XLogP ~3.0) exhibit different lipophilicity and different conformational preferences in derived ligands . These electronic, steric, and physicochemical differences are not interchangeable in rational drug design or parallel synthesis workflows, making generic substitution a scientifically unsound procurement strategy.

Quantitative Differentiation Evidence for 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid vs. Closest Analogs


Para-CF₃ Substituent Imparts 8.7× Stronger Electron-Withdrawing Character Than Para-Fluoro as Quantified by Hammett σₚ Constants

The para-trifluoromethyl substituent on the target compound exhibits a Hammett σₚ constant of +0.54, compared to +0.062 for the analogous para-fluoro compound (1-(4-fluorophenyl)piperidine-4-carboxylic acid; CAS 845827-16-9) [1]. This 8.7-fold difference in electron-withdrawing power translates into a measurably lower pKₐ for the carboxylic acid group and faster reaction rates in amide coupling and esterification reactions, as predicted by linear free-energy relationships [2].

Physical organic chemistry Medicinal chemistry SAR Amide coupling reactivity

XLogP of 2.9 for Para-CF₃ Delivers a Balanced Lipophilicity Profile Distinct from Ortho-CF₃ (XLogP ~3.0) and Non-Fluorinated Analogs

The target compound has a calculated XLogP of 2.9 [1]. The ortho-substituted regioisomer 1-(2-trifluoromethylphenyl)piperidine-4-carboxylic acid (CAS 1059536-47-8) has a reported XLogP of 3.0064 . Although the difference appears modest, the para-isomer occupies a physicochemical space closer to the Lipinski-preferred range (LogP ≤ 5) with a weaker tendency for intramolecular hydrogen bonding or steric shielding of the piperidine nitrogen, which can affect downstream target engagement .

Lipophilicity optimization Drug-like property profiling ADME prediction

Para-Substitution Avoids Steric Congestion at the Piperidine Nitrogen, Preserving N-Derivatization Versatility Compared to Ortho-CF₃

The para-trifluoromethylphenyl substituent positions the bulky CF₃ group distal to the piperidine nitrogen, leaving the N-atom sterically unencumbered for nucleophilic substitution, reductive amination, or amide formation. In the ortho isomer (CAS 1059536-47-8), the CF₃ group resides in close proximity to the piperidine N-aryl bond, introducing torsional constraints and reducing the conformational flexibility of the N-phenylpiperidine motif . This steric difference is not captured by computed descriptors alone but manifests in coupling yields during library synthesis. The patent literature on 4-arylpiperidine CNS agents preferentially describes para-substituted aryl derivatives for their consistent synthetic accessibility [1].

Synthetic accessibility N-alkylation reactivity Scaffold derivatization

Trifluoromethyl Group Enhances Metabolic Stability of Derived Amides Relative to Methyl or Unsubstituted Phenyl Analogs — Class-Level Evidence

The trifluoromethyl group is established in medicinal chemistry literature as a metabolically resistant bioisostere for methyl, chloro, and hydrogen substituents on aromatic rings [1]. The strong C–F bonds resist cytochrome P450-mediated oxidative metabolism, and the electron-withdrawing nature of CF₃ deactivates the phenyl ring toward electrophilic metabolic attack [2]. While direct microsomal stability data for the free acid form of the target compound versus its 4-methyl or 4-chloro congeners were not located, the extensive precedent for trifluoromethyl groups in FDA-approved drugs (e.g., fluoxetine, celecoxib) establishes a class-level expectation that amides derived from this building block will exhibit longer half-lives in in vitro metabolic stability assays compared to those derived from 1-(4-methylphenyl)piperidine-4-carboxylic acid .

Metabolic stability CYP oxidative resistance Fluorine medicinal chemistry

Commercially Available at 97% Purity with Full Characterization (NMR, HPLC, GC) from Bidepharm — Defined Quality Benchmark for Reproducible Synthesis

The target compound is available at ≥97% purity from Bidepharm (catalog BD51432) with batch-specific QC documentation including NMR, HPLC, and GC analyses . This purity threshold and analytical characterization package exceeds the typical 95% specification offered for the ortho-CF₃ isomer (CAS 1059536-47-8) and the 4-fluorophenyl analog, where purity documentation is often less comprehensive . For procurement in regulated or semi-regulated discovery environments where intermediate identity and purity must be verifiable across batches, this specification difference is operationally significant .

Quality control Procurement specification Reproducibility

Highest-Value Application Scenarios for 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid (CAS 607354-69-8)


Kinase Inhibitor Fragment Library Synthesis via Amide Coupling at the 4-Carboxylic Acid Handle

The para-CF₃ compound's strong electron-withdrawing character (σₚ = +0.54) activates the carboxylic acid toward HATU- or EDCl-mediated amide bond formation, enabling efficient parallel synthesis of kinase-focused fragment libraries. The para substitution geometry ensures unhindered access to the piperidine nitrogen for subsequent diversification, while the CF₃ group's metabolic stability benefit is inherited by the derived amides [1]. This scenario is supported by the compound's documented use in medicinal chemistry targeting kinases, proteases, and GPCRs .

GPCR Antagonist Scaffold Construction Requiring Defined Lipophilicity Space

With an XLogP of 2.9, the target compound occupies a drug-like lipophilicity range suitable for CNS-penetrant or peripherally restricted GPCR ligand design. The para-CF₃ regiochemistry provides a linear, predictable molecular topology without the steric complications of ortho substitution, making it the preferred building block for 4-arylpiperidine-based NK₁, serotonin, or dopamine receptor programs described in patent WO2006106432A2 [2].

Metabolically Stabilized Probe Synthesis Using the Trifluoromethyl Group as a CYP-Resistant Motif

For chemical biology applications requiring intracellular stability over multi-hour incubation periods, the CF₃ substituent confers resistance to oxidative metabolism that is unavailable from methyl- or chloro-substituted analogs. The carboxylic acid handle enables direct conjugation to fluorophores, biotin, or solid supports . While direct microsomal stability data for this specific building block have not been published, the class-level metabolic stability advantage of aromatic CF₃ groups is well-established in fluorine medicinal chemistry [3].

Reproducible Multi-Step Synthesis in CRO or Core Facility Settings Requiring Validated QC Documentation

The availability of the target compound at 97% purity with batch-specific NMR, HPLC, and GC certificates (Bidepharm BD51432) supports procurement for regulated or semi-regulated discovery environments where intermediate identity and purity must be verifiable across multiple synthetic campaigns . This specification advantage over the ortho-CF₃ isomer (typically 95% with less comprehensive QC) minimizes the risk of impurity-driven reaction failures in multi-step sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.